N~2~-(4-chlorobenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpiperidine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the chlorophenyl and methylpiperidine groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- N-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Uniqueness
N2-[(4-CHLOROPHENYL)METHYL]-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H21ClN6O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H21ClN6O2/c1-11-6-8-23(9-7-11)16-14(24(25)26)15(19)21-17(22-16)20-10-12-2-4-13(18)5-3-12/h2-5,11H,6-10H2,1H3,(H3,19,20,21,22) |
InChI Key |
XXDVGHBRXMNNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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